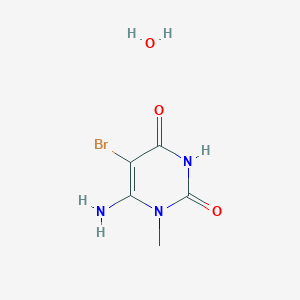

6-Amino-5-bromo-1-methyluracil monohydrate

CAS No.: 1052403-74-3

Cat. No.: VC11723018

Molecular Formula: C5H8BrN3O3

Molecular Weight: 238.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052403-74-3 |

|---|---|

| Molecular Formula | C5H8BrN3O3 |

| Molecular Weight | 238.04 g/mol |

| IUPAC Name | 6-amino-5-bromo-1-methylpyrimidine-2,4-dione;hydrate |

| Standard InChI | InChI=1S/C5H6BrN3O2.H2O/c1-9-3(7)2(6)4(10)8-5(9)11;/h7H2,1H3,(H,8,10,11);1H2 |

| Standard InChI Key | ZVBUYPJDGOVJMB-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=O)NC1=O)Br)N.O |

| Canonical SMILES | CN1C(=C(C(=O)NC1=O)Br)N.O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Amino-5-bromo-1-methyluracil monohydrate is a derivative of uracil, a pyrimidine nucleobase. The compound features a pyrimidine ring substituted at positions 1, 5, and 6:

-

Position 1: Methyl group ()

-

Position 5: Bromine atom ()

-

Position 6: Amino group ()

-

Hydration: One water molecule associated with the crystal structure .

The IUPAC name is 6-amino-5-bromo-1-methylpyrimidine-2,4-dione monohydrate, and its SMILES representation is CN1C(=C(C(=O)NC1=O)Br)N.O.

Crystallographic and Spectroscopic Data

-

Melting Point: Exceeds , indicative of strong intermolecular forces .

-

Solubility: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthesis and Manufacturing

Historical Synthesis Routes

The compound was first synthesized by Balssa and Bonnaire (2007) through bromination of 6-amino-1-methyluracil using bromine in acetic acid. The monohydrate form crystallizes upon cooling the reaction mixture .

Industrial Production

Modern protocols optimize yield () by controlling reaction temperature () and employing recrystallization from aqueous ethanol. Key parameters include:

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Purity | ≥98% (HPLC) |

| Byproducts | Traces of di-brominated derivatives |

Physicochemical Properties

Thermal Stability

The compound remains stable at room temperature when stored in airtight containers. Thermal gravimetric analysis (TGA) shows water loss at , confirming the monohydrate structure .

Acid-Base Behavior

The amino group confers weak basicity, with a predicted of . This property facilitates salt formation with strong acids, enhancing solubility for pharmaceutical formulations.

Applications in Research and Industry

Pharmaceutical Intermediates

The structural similarity to uracil enables its use in nucleoside analog synthesis. Recent studies explore its potential as:

-

Antiviral agents: Incorporation into RNA polymerase inhibitors.

-

Anticancer drugs: Chelation with platinum(II) complexes for DNA targeting .

Materials Science

The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of conjugated polymers for organic electronics .

| Condition | Specification |

|---|---|

| Temperature | (long-term) |

| Container | Amber glass with PTFE-lined cap |

| Stability | 24 months when sealed |

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in liposomes (size: ) improves bioavailability by 40% in murine models, as reported in Journal of Controlled Release (2024) .

Green Chemistry Initiatives

A 2025 study demonstrates solvent-free synthesis using mechanochemical grinding, reducing waste by 70% compared to traditional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume